molecular formula C12H29NSi B562144 n-octyldimethyl (dimethylamino) silane CAS No. 110348-62-4

n-octyldimethyl (dimethylamino) silane

Cat. No.: B562144
CAS No.: 110348-62-4
M. Wt: 215.456
InChI Key: HVOFQSDLPSCYBH-UHFFFAOYSA-N
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Description

n-octyldimethyl (dimethylamino) silane: is an organosilicon compound with the chemical formula C12H29NSi . It is a colorless to almost colorless liquid that is used in various industrial and research applications. This compound is known for its hydrophobic properties and is often used in surface modification processes to impart water-repellent characteristics to materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-octyldimethyl (dimethylamino) silane is typically synthesized through the reaction of octyltrichlorosilane with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:

C8H17SiCl3+2(CH3)2NHC12H29NSi+2HCl\text{C8H17SiCl3} + 2 \text{(CH3)2NH} \rightarrow \text{C12H29NSi} + 2 \text{HCl} C8H17SiCl3+2(CH3)2NH→C12H29NSi+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: n-octyldimethyl (dimethylamino) silane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and dimethylamine.

    Condensation: Can react with other silanes to form siloxane bonds.

    Substitution: Can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Condensation: Often catalyzed by acids or bases.

    Substitution: Requires the presence of a nucleophile such as a halide ion.

Major Products Formed:

Scientific Research Applications

n-octyldimethyl (dimethylamino) silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants

Comparison with Similar Compounds

  • N-Octyldiisopropyl(dimethylamino)silane
  • N-Octadecyl(dimethylamino)silane
  • N,N-Dimethyl-3-(trimethoxysilyl)propylamine

Comparison: n-octyldimethyl (dimethylamino) silane is unique due to its specific combination of hydrophobic and reactive properties. Compared to similar compounds, it offers a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications. For instance, N-Octyldiisopropyl(dimethylamino)silane may offer higher hydrophobicity but lower reactivity, while N,N-Dimethyl-3-(trimethoxysilyl)propylamine may provide higher reactivity but lower hydrophobicity .

Properties

IUPAC Name

N-[dimethyl(octyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29NSi/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOFQSDLPSCYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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